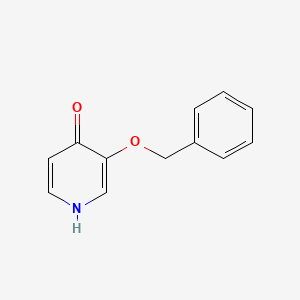

3-(Benzyloxy)-1,4-dihydropyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-13-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWMMUSDSPVNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-45-0 | |

| Record name | 3-(benzyloxy)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Benzyloxy 1,4 Dihydropyridin 4 One and Its Dihydropyridine Analogues

Retrosynthetic Analysis of the 3-(Benzyloxy)-1,4-dihydropyridin-4-one Core Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.org For a molecule like this compound, the analysis logically leads back to the foundational components of the Hantzsch dihydropyridine (B1217469) synthesis, one of the most fundamental methods for creating this ring system. researchgate.net

A primary disconnection can be made across the C-N and C-C bonds of the dihydropyridine ring. This approach identifies three precursor fragments:

An aldehyde.

A nitrogen source, typically ammonia (B1221849) or a derivative.

Two equivalents of a β-dicarbonyl compound.

For the specific target, this compound, the key fragment is a β-ketoester or a related dicarbonyl that contains the benzyloxy moiety. A plausible retrosynthetic pathway would involve disconnecting the dihydropyridinone ring to reveal a benzyloxy-substituted β-ketoester, formaldehyde (B43269) (or a synthetic equivalent), and an ammonia source. The benzyloxy group itself can be considered a protecting group for a hydroxyl function, suggesting that a precursor like 3-hydroxy-4-pyrone (maltol) could be benzylated and then transformed into a suitable dicarbonyl component for the condensation reaction. This strategic disconnection simplifies a complex heterocyclic target into readily accessible building blocks, paving the way for a convergent and efficient synthesis.

Classical and Contemporary Hantzsch Reaction Approaches for 1,4-Dihydropyridine (B1200194) Synthesis

In 1881, Arthur Hantzsch first reported the synthesis of a 1,4-dihydropyridine. wikipedia.orgresearchgate.net The classical Hantzsch reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium (B1175870) acetate. wikipedia.org Traditionally, this reaction was performed by refluxing the components in a solvent like ethanol (B145695) or acetic acid. nih.gov

While foundational, the classical method often suffers from several drawbacks, including long reaction times, harsh conditions, and modest to low yields of the desired product. wikipedia.orgd-nb.info These limitations have spurred the development of numerous contemporary modifications aimed at improving the efficiency, scope, and environmental footprint of the synthesis. Modern approaches often involve the use of catalysts, alternative energy sources like microwave irradiation, and green reaction media to overcome the shortcomings of the original protocol. nih.gov

The Hantzsch synthesis is an archetypal multi-component reaction (MCR), a class of chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. d-nb.inforsc.org MCRs are highly valued for their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. frontiersin.org

The power of the Hantzsch MCR lies in its versatility. By varying the three core components—the aldehyde, the β-dicarbonyl compound, and the nitrogen source—a vast array of 1,4-DHP derivatives can be synthesized. This flexibility is crucial for medicinal chemistry and drug discovery, where structural modifications are necessary to optimize biological activity. researchgate.net Modern MCR strategies focus on expanding the substrate scope, improving yields, and simplifying purification processes, often through the use of advanced catalytic systems. rsc.orgfrontiersin.org

The introduction of catalysts has revolutionized the Hantzsch reaction, leading to milder conditions, shorter reaction times, and significantly higher yields. Catalysts function by activating the substrates, typically the aldehyde's carbonyl group, thereby accelerating the key bond-forming steps of the reaction mechanism, which involves Knoevenagel condensation, Michael addition, and subsequent cyclization. frontiersin.orgorganic-chemistry.org

Lewis acids are highly effective catalysts for the Hantzsch synthesis. They coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial Knoevenagel condensation with the β-dicarbonyl compound. A variety of Lewis acids have been successfully employed.

Ytterbium (III) triflate (Yb(OTf)₃) is a powerful Lewis acid that can catalyze the reaction efficiently, even at ambient temperatures. d-nb.info

Cadmium chloride (CdCl₂) has been demonstrated as a simple, non-hygroscopic, and efficient catalyst for this transformation, typically using acetonitrile (B52724) as a solvent under reflux conditions. d-nb.inforesearchgate.net Similarly, cadmium nitrate (B79036) has also been utilized. researchgate.net

Ceric ammonium nitrate (CAN) is another highly effective catalyst, often enabling the reaction to proceed rapidly at room temperature and under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Below is a table comparing the performance of various Lewis acid catalysts in the Hantzsch reaction.

| Catalyst | Typical Conditions | Key Advantages | Yield Range |

|---|---|---|---|

| Yb(OTf)₃ | Ambient temperature, organic solvent | High efficiency under mild conditions | Good to Excellent |

| CdCl₂ | Reflux in acetonitrile | Simple, effective for various aldehydes | Excellent |

| CAN | Room temperature, often solvent-free | Fast, high-yielding, environmentally friendly | Good to Excellent |

| Molecular Iodine (I₂) | Reflux in methanol (B129727) or solvent-free | Inexpensive and mild catalyst | High |

| Trichloroisocyanuric acid (TCCA) | Aqueous media, reflux | Efficient in water, operationally simple | Good to Excellent |

A significant advancement in 1,4-DHP synthesis is the development of asymmetric methods to produce enantiomerically pure compounds, as the biological activity often resides in a single enantiomer.

Organocatalysis has emerged as a powerful tool for enantioselective Hantzsch-type reactions. Chiral small organic molecules, such as proline and its derivatives or chiral phosphoric acids (e.g., BINOL-derived catalysts), can effectively induce stereoselectivity, leading to the formation of 1,4-DHPs with high enantiomeric excess. These catalysts operate by forming chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. researchgate.net

Enzyme-catalyzed methods offer another route to chiral 1,4-DHPs. While direct enzymatic Hantzsch condensation is less common, chemoenzymatic strategies are highly effective. These approaches often involve the use of hydrolytic enzymes, such as lipases or proteases, for the kinetic resolution of a racemic mixture of 1,4-DHPs or for the asymmetrization of a prochiral DHP precursor. tandfonline.com By carefully selecting the enzyme and optimizing reaction conditions, high enantioselectivities can be achieved. tandfonline.com

Modern synthetic chemistry places a strong emphasis on sustainability. The development of catalysts and methodologies for the Hantzsch reaction reflects this trend, with numerous "green" approaches being reported. frontiersin.org

Key green chemistry principles applied to 1,4-DHP synthesis include:

Use of benign solvents: Replacing traditional volatile organic solvents with water or employing solvent-free (neat) reaction conditions significantly reduces environmental impact. nih.govsharif.edu

Energy efficiency: Microwave irradiation can dramatically shorten reaction times from hours to minutes, thereby saving energy compared to conventional heating. nih.gov

Reusable catalysts: The development of heterogeneous catalysts, such as those immobilized on silica (B1680970) or magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. frontiersin.orgorganic-chemistry.org

Atom economy: As an MCR, the Hantzsch reaction inherently possesses high atom economy, as most of the atoms from the reactants are incorporated into the final product. rsc.org

The following table summarizes several green synthetic strategies for the Hantzsch reaction.

| Green Strategy | Description | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with gentle heating or grinding. | Eliminates solvent waste, simplifies workup, often faster. |

| Aqueous Media | Water is used as the reaction solvent. | Environmentally benign, inexpensive, safe. |

| Microwave Irradiation | Microwaves are used as an energy source to rapidly heat the reaction. | Drastically reduced reaction times, often improved yields. |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easy catalyst recovery and recyclability, simplified product purification. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze the reaction. | High selectivity (chemo-, regio-, enantio-), mild conditions, biodegradable. |

Solvent-Free and Microwave-Assisted Synthetic Techniques

Modern synthetic chemistry has increasingly embraced green chemistry principles, leading to the development of solvent-free and microwave-assisted methods for the synthesis of 1,4-dihydropyridine (DHP) scaffolds. These techniques offer significant advantages over traditional methods, including drastically reduced reaction times, improved yields, cleaner reaction profiles, and simpler work-up procedures.

Solvent-Free Synthesis: Solvent-free, or neat, reactions are conducted by mixing the reactants without a solvent, often with a catalyst. This approach minimizes chemical waste and the hazards associated with volatile organic solvents. For the Hantzsch synthesis of 1,4-dihydropyridines, this typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source. The reaction can be promoted by various catalysts under these conditions, including ceric ammonium nitrate (CAN) or simply by ultrasound irradiation without any catalyst. researchgate.netnih.gov For instance, a one-pot, multicomponent reaction using CAN as a catalyst at room temperature under solvent-free conditions has been shown to produce various dihydropyridine derivatives in high yields within a short timeframe. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov By directly heating the reactants, microwaves can lead to rapid and uniform temperature increases, often resulting in significantly shorter reaction times compared to conventional heating. nih.govnih.gov The Hantzsch reaction is particularly amenable to microwave assistance, with many protocols reporting the synthesis of 1,4-DHP derivatives in minutes rather than hours. nih.govyoutube.com These reactions can be performed in the presence of a catalyst or, in some cases, catalyst-free in a suitable solvent like water or even under solvent-free conditions. nih.govnih.gov This rapid, efficient, and environmentally benign approach is highly suitable for generating libraries of DHP analogues for further study. youtube.com

The table below summarizes findings from studies on these green synthetic approaches for 1,4-dihydropyridine derivatives.

| Reactants | Conditions | Catalyst | Yield (%) | Reference |

| Aldehydes, Ethyl Acetoacetate (B1235776), Ammonium Acetate | Ultrasound, Room Temp, Solvent-Free | None | 82-99 | researchgate.net |

| 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, Ammonium Acetate | Stirring, Room Temp, Solvent-Free | Ceric Ammonium Nitrate | Good-Excellent | nih.gov |

| Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Microwave Irradiation (90W), 3-5 min, Solvent-Free | None | High | nih.gov |

| 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, Ammonium Acetate | Microwave Irradiation, 60 °C, Solvent-Free | Ba(NO₃)₂ | 86-96 | nih.gov |

Regioselective Synthesis of 1,4-Dihydropyridines with Specific Substitutions

Achieving specific substitution patterns on the 1,4-dihydropyridine ring is crucial for tailoring the molecule's properties. Regioselective synthesis allows for the precise placement of functional groups at desired positions.

Introduction of the Benzyloxy Moiety

The introduction of a benzyloxy group at the C-3 position of a 1,4-dihydropyridin-4-one is typically achieved through the O-alkylation of a 3-hydroxy precursor. This precursor, 3-hydroxy-1,4-dihydropyridin-4-one, can be synthesized via variations of the Hantzsch reaction or other cyclization strategies. The subsequent benzylation is a standard Williamson ether synthesis.

The reaction involves deprotonating the hydroxyl group at the C-3 position with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide. This nucleophilic alkoxide then reacts with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired this compound. The choice of solvent (e.g., DMF, acetone) and temperature can be optimized to ensure high yields and minimize side reactions. A similar regioselective protection strategy has been successfully applied to the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) using benzyl chloride in the presence of sodium bicarbonate. mdpi.com This highlights the feasibility of selectively targeting hydroxyl groups with benzyl halides.

Derivatization at the Dihydropyridine Ring Positions (C-2, C-4, C-6)

The classic Hantzsch synthesis is the cornerstone for introducing diversity at the C-2, C-4, and C-6 positions of the 1,4-dihydropyridine ring. The substitution pattern is directly determined by the choice of the three primary reactants:

C-4 Position: The substituent at the C-4 position is derived from the aldehyde component used in the reaction. By varying the aldehyde (e.g., benzaldehyde, furan-2-carbaldehyde, or substituted benzaldehydes), a wide array of aryl, heteroaryl, or alkyl groups can be installed at this position. nih.govnih.gov This position is often a chiral center in unsymmetrically substituted DHPs. azaruniv.ac.ir

C-2 and C-6 Positions: These positions are typically substituted with alkyl groups, most commonly methyl groups, which originate from the β-ketoester component (e.g., ethyl acetoacetate or acetylacetone). nih.govnih.gov Using different β-dicarbonyl compounds allows for variation at these positions. azaruniv.ac.ir

C-3 and C-5 Positions: These positions bear ester or other electron-withdrawing groups derived from the β-ketoester. For the synthesis of the target compound, a β-ketoester with a hydroxyl group or a protected hydroxyl group would be required to ultimately form the 3-(benzyloxy)pyridin-4-one structure.

Further derivatization can be achieved post-synthesis. For example, methyl groups at the C-2 and C-6 positions can undergo bromination using reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) bromide–perbromide, creating bromomethyl intermediates that are ripe for subsequent nucleophilic substitution. nih.gov

N-Substitution Reactions on the Dihydropyridine Nitrogen (N-1)

While many biologically active 1,4-dihydropyridines possess a free N-H group, which is considered important for activity, N-1 substitution provides a route to new analogues with modified properties. nih.gov The nitrogen atom of the 1,4-dihydropyridine ring can be functionalized through N-alkylation or N-arylation reactions.

A common method for N-alkylation involves deprotonating the N-H bond with a strong base, such as sodium hydride (NaH), to generate a nitrogen anion. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide), which undergoes nucleophilic attack by the anion to form the N-alkylated product. researchgate.net Alternatively, four-component reactions can be employed to directly synthesize N-aryl 1,4-dihydropyridines by including a primary amine (e.g., p-toluidine) in the initial reaction mixture instead of an ammonia source. ias.ac.in

Advanced Synthetic Transformations of this compound Intermediates

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications. Key transformations include:

Aromatization (Oxidation): The 1,4-dihydropyridine ring is susceptible to oxidation, leading to the corresponding aromatic pyridine (B92270) derivative. This transformation can be achieved using a variety of oxidizing agents, such as nitric acid, ceric ammonium nitrate (CAN), or even under mild conditions like exposure to light, which can lead to photodegradation. researchgate.net This reaction is a primary pathway for the loss of activity in many DHP-based drugs. researchgate.net

Deprotection of the Benzyloxy Group: The benzyl group is a common protecting group for hydroxyl functions and can be removed under various conditions, most notably through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the benzyl ether, yielding the corresponding 3-hydroxy-1,4-dihydropyridin-4-one. This deprotection step can unmask a functional group for further derivatization or to reveal the final active compound.

Cross-Coupling Reactions: If the dihydropyridine ring or the benzyl group is functionalized with a halide, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.gov This allows for the attachment of various aryl or alkyl groups, significantly expanding the structural diversity of the molecule.

Analytical and Spectroscopic Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its analogues relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most informative techniques. For a typical 1,4-DHP structure, characteristic signals include a broad singlet for the N-H proton (often between δ 5.5 and 9.2 ppm, depending on the solvent and hydrogen bonding), a singlet for the C-4 proton (around δ 4.7-5.0 ppm), and signals for the substituents at positions C-2, C-3, C-5, and C-6. scielo.brnih.gov For the title compound, one would expect to see signals for the benzylic methylene (B1212753) protons (CH₂) and the aromatic protons of the benzyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances include the carbonyl carbon (C-4), carbons of the dihydropyridine ring (C-2, C-3, C-4, C-5, C-6), and the carbons of the various substituents. scielo.br Two-dimensional NMR techniques like HSQC and HMBC are crucial for unambiguously assigning all proton and carbon signals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For 1,4-dihydropyridine derivatives, characteristic absorption bands include the N-H stretching vibration (around 3350 cm⁻¹), C-H stretching of alkyl and aryl groups, and a strong C=O stretching band for the ester or ketone groups (typically in the 1650-1700 cm⁻¹ region). nih.govijrcs.org

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. ijrcs.org

The table below outlines typical spectroscopic data for related 1,4-dihydropyridine structures.

| Technique | Functional Group / Proton | Typical Chemical Shift / Wavenumber | Reference |

| ¹H NMR | N-H (DHP ring) | δ 9.19-8.76 ppm (in DMSO-d₆) | scielo.br |

| ¹H NMR | C4-H (DHP ring) | δ 4.75-5.02 ppm | scielo.br |

| ¹H NMR | C2,6-CH₃ | δ ~2.2 ppm | scielo.br |

| ¹³C NMR | C=O (ester) | δ 166-167 ppm | researchgate.net |

| ¹³C NMR | C4 (DHP ring) | δ ~39 ppm | researchgate.net |

| ¹³C NMR | C2, C6 (DHP ring) | δ ~145 ppm | researchgate.net |

| ¹³C NMR | C3, C5 (DHP ring) | δ ~103 ppm | researchgate.net |

| IR | N-H stretch | ~3350 cm⁻¹ | ijrcs.org |

| IR | C=O stretch (ester) | ~1690 cm⁻¹ | ijrcs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its analogues. Although specific NMR data for the title compound are not available, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related structures.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a 1,4-dihydropyridine derivative typically exhibits characteristic signals for the protons on the dihydropyridine ring. For a compound like this compound, the following proton signals would be anticipated:

NH Proton: A broad singlet in the region of δ 7.0-9.0 ppm, characteristic of the N-H proton of the dihydropyridine ring. ijrcs.orgscielo.br

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm, corresponding to the protons of the phenyl group of the benzyloxy substituent. rsc.org

Vinyl Protons: The protons on the double bond of the dihydropyridine ring would give rise to distinct signals. The proton at C-2 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-5 would also appear as a doublet, coupled to the proton at C-6.

Methylene Protons: A singlet around δ 5.0-5.3 ppm, corresponding to the two protons of the benzylic methylene group (-OCH₂Ph). rsc.org

Aliphatic Protons: The proton at C-4, if present, would typically appear as a singlet in the range of δ 4.7-5.0 ppm. scielo.br

The following table presents representative ¹H NMR data for analogous dihydropyridine compounds, which can serve as a reference for predicting the spectrum of this compound.

| Proton | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Analogous Dihydropyridines | Reference |

| NH | ~7.0 - 9.0 (broad s) | 7.26 (s) | ijrcs.org |

| Phenyl-H | ~7.2 - 7.5 (m) | 7.27 - 7.60 (m) | rsc.org |

| -OCH₂- | ~5.0 - 5.3 (s) | 5.23 (s), 5.30 (s) | rsc.org |

| Ring Protons | Variable | 6.40 (d), 7.40 (d) for a pyridone analogue | researchgate.net |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, the key carbon signals are expected in the following regions:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-180 ppm, corresponding to the C-4 carbonyl group.

Aromatic Carbons: Signals in the range of δ 125-140 ppm for the carbons of the phenyl ring. The ipso-carbon of the phenyl ring attached to the oxygen would appear in this region as well.

Olefinic Carbons: The sp² hybridized carbons of the dihydropyridine ring (C-2, C-3, C-5, C-6) would resonate in the region of δ 100-150 ppm. scielo.br

Methylene Carbon (-OCH₂-): A signal around δ 70 ppm for the benzylic methylene carbon. rsc.org

Aliphatic Carbon: The sp³ hybridized C-4 carbon, if present, would appear in the upfield region, typically around δ 35-45 ppm. scielo.br

The table below provides a predictive summary of the ¹³C NMR chemical shifts for this compound based on data from similar compounds.

| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Analogous Compounds | Reference |

| C=O (C-4) | ~160 - 180 | 167.67 | scielo.br |

| Phenyl-C | ~125 - 140 | 127.9 - 137.9 | rsc.org |

| Ring Olefinic C | ~100 - 150 | 103.92, 144.02 | scielo.br |

| -OCH₂- | ~70 | 70.6, 70.7 | rsc.org |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) would be a key indicator of the compound's identity.

In addition to the molecular ion, fragmentation patterns observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the benzyl group or cleavage of the dihydropyridine ring. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment observed for compounds containing a benzyl group.

The following table summarizes the expected mass spectrometric data for this compound.

| Analysis | Expected Value for C₁₂H₁₁NO₂ | Reference Data for Analogous Compounds | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | C₂₄H₂₀O₂ (analogue) | rsc.org |

| Molecular Weight | 201.22 g/mol | 340.15 g/mol (analogue) | rsc.org |

| [M]⁺ or [M+H]⁺ | m/z 201 or 202 | [M]⁺ at m/z 340.1463 (analogue) | rsc.org |

| Key Fragments | m/z 91 (C₇H₇⁺) | Fragmentation of the dihydropyridine ring is common. | ijrcs.org |

Infrared (IR) Spectroscopy and Elemental Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the dihydropyridine ring. ijrcs.org

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the C-H stretching of the phenyl ring.

C=O Stretch: A strong absorption band in the range of 1640-1680 cm⁻¹, characteristic of the carbonyl group of the 4-pyridone. ijrcs.org

C=C Stretch: Peaks in the region of 1600-1650 cm⁻¹ due to the C=C double bond stretching vibrations within the dihydropyridine and phenyl rings.

C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the aryl ether C-O bond and around 1000-1100 cm⁻¹ for the alkyl ether C-O bond.

The table below outlines the expected IR absorption frequencies for this compound.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Reference Frequencies (cm⁻¹) for Analogous Dihydropyridines | Reference |

| N-H Stretch | 3300 - 3500 | 3418.4, 3354.7 | ijrcs.org |

| C=O Stretch | 1640 - 1680 | 1667.11, 1696.1 | ijrcs.org |

| C=C Stretch | 1600 - 1650 | ~1600 | researchgate.net |

| C-O Stretch | 1000 - 1300 | Not specified, but expected for the benzyloxy group. |

Elemental Analysis:

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound with the molecular formula C₁₂H₁₁NO₂, the theoretical elemental composition can be calculated. This experimental data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The calculated elemental composition for C₁₂H₁₁NO₂ is presented in the table below.

| Element | Calculated Percentage (%) |

| Carbon (C) | 71.63% |

| Hydrogen (H) | 5.51% |

| Nitrogen (N) | 6.96% |

| Oxygen (O) | 15.90% |

Structure Activity Relationship Sar Studies of 3 Benzyloxy 1,4 Dihydropyridin 4 One Derivatives

Influence of the Benzyloxy Group on Biological Activity Profiles of 1,4-DHPs

No published studies were identified that specifically investigate the influence of a 3-benzyloxy group on the biological activity profile of 1,4-dihydropyridin-4-ones.

Impact of Substituents at the Dihydropyridine (B1217469) Ring on Modulatory Actions

Research on the impact of substituents on the 3-(benzyloxy)-1,4-dihydropyridin-4-one ring is not available.

Positional and Electronic Effects of Substituents on Biological Potency

Data on the positional and electronic effects of substituents for this specific compound are absent from the current scientific literature.

Stereochemical Considerations and Enantioselective Synthesis for SAR Elucidation

There are no available studies on the stereochemistry or enantioselective synthesis of this compound derivatives for the purpose of SAR elucidation.

Correlation between Molecular Architecture and Target Interaction Profiles (In Vitro)

In vitro studies detailing the target interaction profiles of this compound derivatives could not be located.

Rational Design Principles for Optimizing Specific Biological Activities through SAR

Without foundational SAR data, rational design principles for the optimization of biological activities for this specific class of compounds have not been established.

Mechanistic Investigations of Biological Activities of 3 Benzyloxy 1,4 Dihydropyridin 4 One Derivatives

Cellular and Molecular Mechanisms of Calcium Channel Modulation

The 1,4-DHP scaffold is famously associated with the modulation of voltage-gated calcium channels, which are critical for processes like muscle contraction and neurotransmitter release. researchgate.netdrugbank.com Derivatives incorporating a 3-(benzyloxy) moiety have been synthesized and evaluated to understand how structural modifications influence their interaction with these channels, leading to either antagonist (blocking) or agonist (activating) effects. nih.gov

Research into 4-pyridinio-1,4-dihydropyridine derivatives has revealed significant calcium channel modulating activity. nih.gov The antagonistic (blocking) and agonistic (activating) effects of these compounds have been evaluated in various models, including the A7R5 aorta vascular smooth muscle cell line and human neuroblastoma SH-SY5Y cells. nih.gov

Certain derivatives exhibit potent calcium channel antagonist activity. For instance, an N-phenacyl derivative demonstrated an IC₅₀ value of 3.6 μM, making it approximately three times more active than the well-known calcium channel blocker amlodipine. nih.gov The introduction of a p-benzyloxy substituent in the phenyl group, along with a methyl group on the phenacyl moiety, resulted in a compound with an IC₅₀ of 12 μM, an activity level comparable to that of amlodipine. nih.gov

Conversely, other structural variations within the same class of compounds can produce a strong calcium channel agonist effect. One particular derivative was found to have nine times higher calcium agonist activity than Bay K8644, a classic 1,4-DHP calcium agonist. nih.gov This dual activity within a single chemical class highlights the sensitivity of the L-type calcium channel to subtle structural changes in the modulating compound.

Table 1: L-Type Calcium Channel Modulating Activity of 1,4-Dihydropyridine (B1200194) Derivatives

| Compound Derivative | Activity Type | Potency (IC₅₀ or Relative Activity) | Reference Compound |

|---|---|---|---|

| N-phenacyl derivative | Antagonist | 3.6 μM | Amlodipine |

| p-Benzyloxy substituted derivative | Antagonist | 12 μM | Amlodipine |

While the interaction of 1,4-DHP derivatives with L-type calcium channels is well-documented, their effects on other calcium channel subtypes, such as T-type and N-type channels, are less characterized for the specific 3-(benzyloxy) class. The broader class of dihydropyridines includes compounds like Cilnidipine, which is known to act on both N- and L-type calcium channels. drugbank.com However, current research on 3-(benzyloxy)-1,4-dihydropyridin-4-one derivatives has predominantly focused on their potent effects on L-type channels, and detailed mechanistic investigations into their activity on T-type and N-type channels remain an area for further exploration.

Investigations into the mechanisms of action for agonist derivatives of 4-pyridinio-1,4-dihydropyridine have provided insights into the downstream signaling pathways. nih.gov Studies using inhibitor analysis on a potent agonist derivative revealed that its mechanism does not involve nicotinic or muscarinic receptors. nih.gov Furthermore, the release of calcium from sarcoplasmic/endoplasmic reticulum (ER) Ca²⁺ (SERCA) stores was unaffected. nih.gov However, the research indicated that Ryanodine receptors (RyRs), which are another class of intracellular calcium-releasing channels, are involved in the agonist response triggered by the compound. nih.gov This suggests that beyond direct interaction with plasma membrane channels, certain derivatives can modulate intracellular calcium dynamics through specific intracellular receptor systems. nih.gov

Insights into Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

Beyond their cardiovascular effects, 1,4-DHP derivatives have garnered increasing interest for their anticancer activities. mdpi.comnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines and, notably, to reverse multidrug resistance, a major obstacle in chemotherapy. mdpi.comnih.gov The benzyloxy moiety appears to play a role in the cytotoxic potential of some of these derivatives. mdpi.com

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often caused by the overexpression of transmembrane efflux pumps that expel chemotherapeutic drugs from cancer cells. nih.gov Several 1,4-dihydropyridine derivatives have been identified as effective inhibitors of these pumps, thereby resensitizing resistant cancer cells to treatment. nih.govnih.govmedicaljournalssweden.se

The mechanism of MDR reversal often involves the inhibition of efflux pumps such as P-glycoprotein and Multidrug Resistance-Associated Proteins (MRPs). nih.govmedicaljournalssweden.se Studies have shown that non-symmetrical 1,4-dihydropyridines can act as potent inhibitors of MRP1 and MRP2. nih.gov The modulating effect is achieved by increasing the intracellular concentration of anticancer drugs, such as doxorubicin. nih.govmedicaljournalssweden.se This ability to overcome MDR is not necessarily linked to the compounds' calcium channel blocking activity, allowing for the development of potent resistance modulators with minimal cardiovascular side effects. nih.govmedicaljournalssweden.se Research has also led to the discovery of symmetric 1,4-DHP derivatives that act as inhibitors of the MRP4 efflux pump. mdpi.com

Certain this compound derivatives have demonstrated direct cytotoxic effects on human cancer cell lines. mdpi.com For example, a symmetric 1,4-DHP, diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was found to be effective against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines, with IC₅₀ values of 3.6 µM and 5.2 µM, respectively. mdpi.com

Table 2: Cytotoxic Activity of a Benzyloxy-Substituted 1,4-DHP Derivative

| Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|

| HeLa 229 | Human Cervical Adenocarcinoma | 3.6 µM |

The precise mechanisms by which these compounds induce cell death are an active area of investigation. In related heterocyclic compounds, antiproliferative activity is often linked to the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.govnih.govnih.gov The induction of apoptosis can occur through the activation of caspase enzymes and modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Furthermore, many cytotoxic agents function by arresting the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating. nih.govmdpi.com Some studies on related compounds suggest that the perturbation of microtubule dynamics can lead to cell-cycle arrest at the G2/M phase, ultimately triggering apoptosis. mdpi.com While these mechanisms are established for other cytotoxic agents, their specific role in the activity of this compound derivatives is a key focus of ongoing research.

Mechanisms of Antimicrobial Action (In Vitro)

The antimicrobial potential of this compound derivatives extends to a range of pathogens, including bacteria, fungi, viruses, and protozoan parasites. The underlying mechanisms of these activities are multifaceted and often depend on the specific structural modifications of the dihydropyridinone core.

Antibacterial and Antifungal Modalities

Derivatives of the broader pyridinone class have demonstrated notable antibacterial and antifungal effects. One of the proposed mechanisms for their antimicrobial action is the disruption of mitochondrial function. Specifically, certain pyridone derivatives have been found to inhibit the mitochondrial cytochrome bc1 reductase, a key enzyme in the electron transport chain, thereby impeding cellular respiration in fungal pathogens. nih.gov

The 4(1H)-pyridinone ring, a core component of the compounds , is structurally analogous to catechol and possesses chelating properties. This ability to chelate metal ions is considered to play a significant role in their antimicrobial activity, potentially by depriving essential metallic cofactors from microbial enzymes. While many pyridinone derivatives show broad-spectrum activity, some exhibit selectivity. For instance, certain synthesized 4-pyridinone derivatives have shown inhibitory effects predominantly against Gram-negative bacteria like Escherichia coli, while having little to no effect on several Gram-positive species.

Although specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the reviewed literature, a study on related N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide provides insight into the potential potency of such compounds.

| Compound | N-Substituent | MIC (μg/mL) vs. Gram-negative bacteria | MIC (μg/mL) vs. Gram-positive bacteria |

|---|---|---|---|

| 5a | N-Pentyl | Data not specified | Data not specified |

| 5b | N-Hexyl | Data not specified | Data not specified |

| 5c | N-Heptyl | Reported as most active | Reported as most active |

Data derived from a study on related N-substituted pyridinone derivatives, highlighting the potential for high antibacterial activity within this class of compounds. researchgate.net

Antiviral Properties and Cellular Targets

The antiviral mechanisms of 1,4-dihydropyridine derivatives are often linked to their ability to function as calcium channel blockers. researchgate.net The entry of many viruses into host cells is a calcium-dependent process. By modulating intracellular calcium levels, these compounds can interfere with the viral lifecycle, particularly at the entry stage. For instance, several dihydropyridine-derived calcium channel blockers have been shown to inhibit Hantaan virus replication by impeding its entry into host cells. google.com

Furthermore, some dihydropyridine (B1217469) derivatives have been patented for their antiviral efficacy against influenza viruses. nih.gov The proposed mechanism for certain isoquinolone derivatives, a related heterocyclic scaffold, involves the targeting of viral polymerase activity, which is crucial for viral replication. nih.gov While the precise cellular targets for the antiviral action of this compound derivatives are still under investigation, the modulation of host cell calcium channels and inhibition of viral enzymes represent promising avenues of inquiry.

Antileishmanial and Antitoxoplasmal Activities

Derivatives of 1,4-dihydropyridine have shown significant promise in combating protozoan parasites such as Leishmania and Toxoplasma gondii. A study evaluating a series of 1,4-dihydropyridine compounds identified a derivative with a benzyloxy substituent as being particularly effective against T. gondii. This compound, (±)-ethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, exhibited potent activity with a low IC50 value and high selectivity for the parasite over mammalian cells.

Molecular docking studies have suggested that this class of compounds may exert their antiparasitic effects by targeting specific parasite enzymes. For the aforementioned benzyloxy-containing derivative, docking studies revealed a high affinity for the T. gondii enzyme, suggesting a targeted mechanism of action.

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Many 1,4-dihydropyridine derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to act as hydrogen donors, thereby neutralizing free radicals. nih.gov This capacity to scavenge reactive oxygen species (ROS) is a key component of their protective effects against oxidative stress-induced cellular damage.

The antioxidant mechanism involves the dihydropyridine ring readily undergoing oxidation to the more stable pyridine (B92270) form, in the process of which it donates a hydrogen atom to a free radical, thus terminating the radical chain reaction. The antioxidant potency of these derivatives can be influenced by the nature and position of substituents on the phenyl ring.

A study on 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde, a compound structurally related to the subject of this article, demonstrated its radical scavenging ability using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated significant antioxidant activity, with a determined IC50 value for DPPH scavenging. nih.gov

| Compound | DPPH Scavenging IC50 (μM) |

|---|---|

| 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde derivative (Va) | 708.623 |

| Ascorbic Acid (Standard) | Lower than Va |

| Kojic Acid (Standard) | Higher than Va |

Data from a study on a structurally related benzyloxy-substituted hydroxypyridinone derivative. nih.gov

Further studies on various 1,4-dihydropyridine derivatives have shown that they can effectively inhibit lipid peroxidation in biological membranes. This protective effect is crucial in preventing damage to cellular structures and maintaining their integrity in the face of oxidative stress. The antioxidant activity of nitro-substituted 1,4-dihydropyridines, for instance, has been found to be more potent than that of their non-nitro counterparts in inhibiting lipid peroxidation in rat brain slices. nih.gov

Enzyme Inhibition Kinetics and Molecular Docking Studies

The biological effects of this compound derivatives are also mediated through their interaction with and inhibition of various enzymes. These interactions are often explored through kinetic studies to determine the potency and mechanism of inhibition, complemented by molecular docking simulations to visualize the binding at a molecular level.

Molecular docking studies have been employed to investigate the interaction of hydroxypyridin-4-one derivatives with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. These studies have revealed that the benzyloxy moiety of these derivatives plays a crucial role in their binding to the active site of AChE, in a manner similar to the benzylpiperidine moiety of the well-known AChE inhibitor, donepezil. nih.gov The benzyloxy group appears to engage in π-π stacking interactions with key amino acid residues, such as Trp86, within the enzyme's active site. nih.gov

While specific IC50 values for this compound derivatives against α-amylase, α-glucosidase, and butyrylcholinesterase are not extensively available in the reviewed literature, the existing docking studies on related compounds suggest a strong potential for inhibitory activity. The structural features of the dihydropyridinone scaffold, including the benzyloxy group, appear to be well-suited for interaction with the active sites of these enzymes, indicating that these compounds could be promising candidates for the development of novel enzyme inhibitors.

Neuroprotective Mechanisms

The neuroprotective effects of 1,4-dihydropyridine derivatives are a subject of considerable research interest, with several mechanisms being proposed to explain their beneficial effects on neuronal cells. A primary mechanism is their ability to block L-type calcium channels, which are involved in regulating calcium influx into neurons. Excessive calcium entry can trigger a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species, ultimately leading to neuronal cell death. By modulating calcium homeostasis, these compounds can protect neurons from such damage. nih.gov

In addition to calcium channel modulation, some dihydropyridine derivatives exert their neuroprotective effects by inhibiting the calmodulin (CaM)-dependent pathway. nih.gov Calmodulin is a key calcium-binding protein that regulates numerous cellular processes, and its over-activation can contribute to neurotoxicity.

Furthermore, the antioxidant properties of these compounds play a significant role in their neuroprotective capacity. By scavenging free radicals and reducing oxidative stress, they can mitigate the neuronal damage associated with various neurodegenerative conditions. Studies on novel 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives, which are based on the 1,4-dihydropyridine core, have demonstrated potent neuroprotective properties against toxicity induced by oxidative stress in in vitro models of neurodegeneration. These compounds were shown to protect neuronal cells from damage induced by agents that cause oxidative stress, tau hyperphosphorylation, and calcium overload.

Computational and Theoretical Chemistry Applications in the Study of 3 Benzyloxy 1,4 Dihydropyridin 4 One Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 3-(Benzyloxy)-1,4-dihydropyridin-4-one and its analogs. epstem.netbohrium.com These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are critical determinants of its reactivity and interaction with biological macromolecules.

Typically, the molecular structure is first optimized using a specific basis set, such as B3LYP/6-31G(d,p), to find the lowest energy conformation. epstem.netbohrium.com From this optimized structure, a wealth of electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with target proteins. For this compound, the carbonyl oxygen and the nitrogen atom in the dihydropyridine (B1217469) ring are expected to be regions of negative potential, while the N-H proton would be a region of positive potential.

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths, bond angles, and dihedral angles. epstem.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. bohrium.com |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps in understanding the molecule's polarity and reactivity. bohrium.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. las.ac.cn For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). las.ac.cn Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds between the dihydropyridinone's carbonyl group or N-H group and amino acid residues in the target's active site. pandawainstitute.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. imist.ma

In a 3D-QSAR study, a series of structurally related compounds with known biological activities are aligned based on a common scaffold. nih.gov Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates variations in these fields with changes in biological activity. pandawainstitute.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. imist.ma The graphical output of these models, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for rational drug design. imist.ma

Table 2: Key Components of a 3D-QSAR Study

| Component | Description | Purpose |

|---|---|---|

| Training Set | A series of molecules with known biological activities. | To build the QSAR model. nih.gov |

| Test Set | A separate set of molecules with known activities. | To validate the predictive power of the model. nih.gov |

| Molecular Alignment | Superimposing the molecules based on a common substructure. | To ensure that the calculated fields are comparable across the series. nih.gov |

| CoMFA/CoMSIA Fields | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | To describe the 3D properties of the molecules. imist.ma |

| Statistical Analysis (PLS) | A regression method to correlate fields with activity. | To generate the mathematical QSAR model. pandawainstitute.com |

In Silico ADME-T Predictions for Drug-Likeness Assessment (excluding safety/toxicity profiles)

Before significant resources are invested in synthesizing and testing new compounds, it is crucial to assess their potential to become viable drugs. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to evaluate the pharmacokinetic properties of a molecule. researcher.liferesearchgate.net Various computational models and software are available to predict these properties based on the molecule's structure.

For this compound derivatives, key ADME parameters can be calculated. These include predictions of oral bioavailability, which is often guided by Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated logP (cLogP) is greater than 5. pandawainstitute.com

Other important predicted properties include aqueous solubility, plasma protein binding, and permeability across the blood-brain barrier. researchgate.netnih.gov These predictions help in the early identification of compounds that may have undesirable pharmacokinetic profiles, allowing for structural modifications to improve their drug-likeness. researcher.life

Table 3: Common In Silico ADME Predictions

| Property | Description | Importance |

|---|---|---|

| Molecular Weight | The mass of the molecule. | A key parameter in Lipinski's Rule of Five. pandawainstitute.com |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | An indicator of the molecule's lipophilicity. pandawainstitute.com |

| Hydrogen Bond Donors/Acceptors | The number of N-H, O-H bonds and N, O atoms. | Affects solubility and membrane permeability. pandawainstitute.com |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties. pandawainstitute.com |

| Blood-Brain Barrier (BBB) Permeation | The ability of the compound to cross into the central nervous system. | Important for CNS-targeting drugs. nih.gov |

Conformational Analysis and Tautomerism Studies of this compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility, particularly around the rotatable bonds of the benzyloxy group and the puckering of the dihydropyridine ring. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. soton.ac.uk

Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule and identify the various low-energy conformers. The relative energies of these conformers can be calculated using quantum mechanics to determine their populations at a given temperature. Understanding the preferred conformation is crucial as it dictates how the molecule will fit into a protein's binding site. soton.ac.uk

Additionally, the 1,4-dihydropyridin-4-one scaffold has the potential to exist in different tautomeric forms. For instance, keto-enol tautomerism can occur. Theoretical calculations can be employed to determine the relative stabilities of these tautomers. By calculating the energies of the different tautomeric forms, it is possible to predict which form is likely to predominate under physiological conditions, which is essential for understanding its interactions with biological targets.

Future Research Directions and Unexplored Avenues in 3 Benzyloxy 1,4 Dihydropyridin 4 One Research

Development of Novel Synthetic Routes and Green Chemistry Enhancements

The classical Hantzsch reaction, while foundational for 1,4-DHP synthesis, often requires harsh conditions and can lead to low yields. royalsocietypublishing.orgunizar.es Future research must focus on developing more efficient, sustainable, and versatile synthetic routes for 3-(Benzyloxy)-1,4-dihydropyridin-4-one and its derivatives.

Key areas for development include:

Catalyst Innovation: The use of novel catalysts can significantly improve reaction times and yields. Research into environmentally benign catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) and lanthanum oxide has shown promise for DHP synthesis, offering advantages such as solvent-free conditions and high efficiency. royalsocietypublishing.orgresearchgate.net

Green Solvents: Moving away from traditional organic solvents is a critical goal. Methodologies employing subcritical ethanol (B145695) have demonstrated excellent yields and short reaction times in one-pot multicomponent reactions for 1,4-DHP synthesis, presenting a viable green alternative. researchgate.net

Novel Cyclization Strategies: Exploring unconventional synthetic pathways beyond the Hantzsch condensation is a promising avenue. For instance, a method involving the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed for preparing structurally related 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org Adapting such ring expansion strategies could provide novel entry points to the 3-(benzyloxy) substituted pyridinone core.

One-Pot, Multicomponent Reactions (MCRs): Expanding the scope of MCRs, which enhance efficiency by combining multiple synthetic steps without isolating intermediates, will be crucial. eurekaselect.comroyalsocietypublishing.org Designing MCRs specifically tailored for introducing the benzyloxy moiety and building the dihydropyridinone ring simultaneously would represent a significant advancement.

| Synthetic Strategy | Key Features & Advantages | Potential for this compound |

| Catalyst Development | Use of ceric ammonium nitrate (CAN) or lanthanum oxide; high yields (90-98%); solvent-free options. royalsocietypublishing.orgresearchgate.net | Adaptation for efficient synthesis under milder, solvent-free conditions. |

| Green Solvents | Use of subcritical ethanol; excellent yields; short reaction times; simple work-up. researchgate.net | Development of a sustainable manufacturing process with reduced environmental impact. |

| Ring Expansion | Mo(CO)6-mediated expansion of isoxazole (B147169) precursors. beilstein-journals.org | A novel, non-classical route to the 4-oxo-1,4-dihydropyridine core. |

| Flow Chemistry | Continuous processing; precise control over reaction parameters; improved safety and scalability. beilstein-journals.org | Enables large-scale, automated synthesis for library generation and manufacturing. |

Exploration of Novel Biological Targets beyond Established Pathways (In Vitro)

While 1,4-DHPs are renowned as calcium channel blockers, their molecular framework allows for interaction with a diverse range of biological targets. researchgate.net Future in vitro studies on this compound should systematically explore these non-canonical pathways.

Ion Channels Beyond L-type Calcium Channels: A significant breakthrough in DHP research has been the development of derivatives that potently and selectively inhibit the intermediate-conductance calcium-activated potassium channel (KCa3.1). researchgate.netnih.gov This channel is a validated therapeutic target for conditions like ischemic stroke and hemolytic anemias. researchgate.netnih.gov Screening this compound and its analogs against KCa3.1 could uncover a completely new therapeutic application.

Anticancer Targets: Various 1,4-DHP derivatives have demonstrated significant anticancer potential. nih.gov A study involving 1,4-dihydropyridine-based 1,2,3-triazole derivatives identified compounds with potent cytotoxic activity against colorectal adenocarcinoma cell lines, with proposed mechanisms involving the inhibition of targets like protein kinase CK2α and tankyrases. nih.gov In vitro screening against a panel of cancer cell lines and related enzymatic assays could reveal previously unknown antiproliferative effects.

Enzyme Inhibition: The benzyloxy pharmacophore is present in known inhibitors of various enzymes, such as monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases. nih.gov Investigating the inhibitory potential of this compound against enzymes like MAO-B is a logical and promising direction.

| Potential Novel Target | Therapeutic Relevance | Rationale for Investigation |

| KCa3.1 Potassium Channel | Ischemic stroke, hereditary xerocytosis, vascular disorders. researchgate.netnih.gov | DHP scaffold has proven adaptable to selectively target this channel over calcium channels. |

| Anticancer Targets (e.g., Protein Kinase CK2α) | Colorectal cancer, general cell proliferation. nih.gov | DHP derivatives have shown significant in vitro antiproliferative activity. nih.gov |

| Monoamine Oxidase B (MAO-B) | Parkinson's disease, Alzheimer's disease. nih.gov | The benzyloxy moiety is a known pharmacophore for MAO-B inhibitors. nih.gov |

| MKK4 (Mitogen-activated protein kinase kinase 4) | Liver regeneration, potentially cancer. nih.gov | Dihydropteridinone, a related heterocyclic scaffold, was a starting point for developing selective MKK4 inhibitors. nih.gov |

Advanced Mechanistic Studies using Omics Technologies and High-Throughput Screening

To fully understand the biological activities of this compound, future research must integrate high-content, systems-level approaches.

High-Throughput Screening (HTS): HTS allows for the rapid assaying of large libraries of compounds against specific biological targets. ox.ac.uk A library of derivatives based on the this compound scaffold could be rapidly screened against a diverse panel of receptors, enzymes, and ion channels to identify novel "hits" efficiently. ox.ac.ukbiorxiv.org

Omics Technologies: For any identified biological activity, omics technologies are essential for elucidating the mechanism of action. drugtargetreview.com

Proteomics: Can identify the direct protein binding partners of the compound, confirming its molecular target and revealing potential off-target effects. nih.gov

Transcriptomics: Can reveal how the compound alters gene expression, providing a snapshot of the cellular pathways being modulated. drugtargetreview.commdpi.com

Metabolomics: Measures changes in cellular metabolites, offering a functional readout of the downstream consequences of target engagement. drugtargetreview.com

Integrating these technologies would allow researchers to move from identifying an active compound to understanding its precise molecular mechanism, a critical step in modern drug discovery. drugtargetreview.comfrontiersin.org

Design and Synthesis of Highly Selective and Potent Dihydropyridine (B1217469) Probes

To explore the biology of novel targets, it is crucial to develop highly selective and potent chemical probes. Future work should focus on evolving the this compound structure into such a tool.

The goal is to design molecules with high affinity for a single, desired target and minimal interaction with others, particularly the L-type calcium channel, to avoid confounding cardiovascular effects. The development of DHP-103, a 1,4-DHP derivative that blocks KCa3.1 with an IC50 of 6 nM and exquisite selectivity over calcium channels, serves as a powerful blueprint for this approach. researchgate.netnih.gov

Furthermore, the synthesis of photoaffinity probes is a key unexplored avenue. By incorporating a photoreactive group and a tag for enrichment (e.g., an alkyne for click chemistry), these probes can be used to covalently label their protein targets upon UV irradiation. nih.gov This technique is invaluable for unambiguously identifying the molecular targets of a compound within a complex biological system, as demonstrated in a study to find the targets of the DHP derivative BAY R3401. nih.gov

Integration of Artificial Intelligence and Machine Learning in Dihydropyridine Drug Discovery (Excluding Clinical Prediction)

Artificial intelligence (AI) and machine learning (ML) are transforming early-stage drug discovery and offer immense potential for accelerating research on this compound. premierscience.commdpi.com

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of 1,4-DHPs to design novel molecules. mdpi.comacs.org These models can be optimized to generate derivatives of this compound with predicted improvements in properties like target affinity, selectivity, or synthetic accessibility. mdpi.comacs.org

Predictive Modeling: ML algorithms can predict the physicochemical and biological properties of virtual compounds before they are synthesized. nih.gov This includes predicting binding affinity to novel targets through enhanced molecular docking studies and forecasting ADME (absorption, distribution, metabolism, excretion) properties to prioritize compounds with better drug-like characteristics. nih.govjapsonline.comrsc.org

Synthesis Planning: AI tools are now capable of predicting chemical reactions and proposing synthetic routes for complex molecules. arxiv.orgmit.edu For novel derivatives of this compound designed by generative models, these tools can suggest the most efficient and viable synthetic pathways, saving considerable time and resources in the lab.

HTS Data Analysis: ML can significantly improve the analysis of HTS data by distinguishing true bioactive compounds from those that produce assay artifacts, a critical challenge in screening campaigns. chemrxiv.org

| AI/ML Application | Description | Impact on Dihydropyridine Research |

| Generative Models (RNNs, GANs) | Algorithms that create new molecular structures with desired properties. mdpi.comacs.org | Rapidly design vast virtual libraries of novel this compound analogs. |

| Predictive Docking & ADME | Models that predict how a molecule will bind to a target and its pharmacokinetic properties. nih.govjapsonline.com | Prioritize the most promising virtual compounds for synthesis, reducing wasted effort. |

| Retrosynthesis Prediction | AI that proposes step-by-step plans to synthesize a target molecule. mit.edu | Accelerate the transition from in silico design to bench chemistry. |

| HTS Hit Prioritization | ML algorithms that analyze screening data to identify true positive hits. chemrxiv.org | Increase the efficiency and accuracy of identifying lead compounds from large-scale screens. |

Q & A

Q. What are the standard synthetic routes for 3-(Benzyloxy)-1,4-dihydropyridin-4-one, and what critical parameters influence yield?

A common method involves the ammonolysis of 3-(Benzyloxy)-4H-pyran-4-one (derived from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid) using 30% aqueous ammonia at 70°C for 24 hours. Key parameters include:

- Reaction time : Extended heating (>20 hours) ensures complete ring-opening and pyridone formation.

- Temperature control : Excess heat may lead to benzyl group cleavage or side reactions.

- Workup : Neutralization and recrystallization (e.g., from ethanol/water) improve purity .

Alternative routes include reductive alkylation or chlorination of intermediates, where solvent choice (e.g., THF vs. dichloromethane) and stoichiometry of reagents like BH₃·THF affect regioselectivity .

Q. What purification strategies are recommended for isolating this compound?

- Extraction : Use dichloromethane or ethyl acetate to separate organic layers from aqueous phases, particularly after acid/base workups (e.g., washing with 5% NaOH to remove acidic byproducts).

- Recrystallization : Solvents like toluene or ethanol yield high-purity crystals by removing polar impurities.

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane resolves structurally similar derivatives (e.g., dimethylamino-methyl analogs) .

Q. How is the compound characterized spectroscopically?

- ¹H/¹³C NMR : Key signals include the benzyloxy group (δ ~4.9 ppm for OCH₂Ph; δ ~128–137 ppm for aromatic carbons) and the dihydropyridinone ring (δ ~6.2–6.8 ppm for protons α to the carbonyl).

- Mass spectrometry (ESI-MS) : The molecular ion [M+H]⁺ is typically observed at m/z 232.1, with fragmentation peaks corresponding to benzyl loss (m/z 141.1).

- IR : Strong carbonyl stretch at ~1650 cm⁻¹ confirms the lactam structure .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the crystal structure of this compound derivatives?

- SHELX suite : Use SHELXL for refining high-resolution X-ray data, particularly for handling twinned crystals or disorder in the benzyloxy group.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and compare with experimental data.

- Electron density maps : Identify hydrogen-bonding networks (e.g., between pyridinone carbonyl and hydroxyl groups) to validate supramolecular packing .

Q. What mechanistic insights explain regioselectivity in functionalizing the dihydropyridinone ring?

- Electrophilic substitution : The 5-position is activated for dimethylaminomethylation due to conjugation with the carbonyl group. Formaldehyde and dimethylamine in ethanol under reflux enable selective Mannich-type reactions.

- Steric effects : Bulky substituents (e.g., benzyloxy) direct electrophiles to less hindered positions. Kinetic studies using HPLC can track intermediate formation .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare NMR shifts with analogs (e.g., 3-hydroxy derivatives) to confirm assignments.

- Twinned crystals : Use SHELXD for structure solution and PLATON to analyze symmetry violations.

- Dynamic effects : Variable-temperature NMR resolves signal splitting caused by rotational barriers in the benzyloxy group .

Q. What stability challenges arise under varying experimental conditions?

- Acidic/basic media : The benzyloxy group hydrolyzes in strong acids (e.g., HCl), while the lactam ring opens in alkaline conditions.

- Light/heat : Prolonged exposure to UV light or temperatures >100°C induces decomposition (monitor via TGA/DSC).

- Storage recommendations : Store under inert gas at –20°C in amber vials to prevent oxidation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Ammonolysis Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–75°C | <70°C: Incomplete reaction; >75°C: Side products |

| Ammonia Concentration | 25–30% aqueous | Lower: Slower kinetics; Higher: No significant gain |

| Reaction Time | 20–24 hours | <18 hours: <70% conversion |

Q. Table 2. Diagnostic NMR Signals for Common Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Parent compound | 6.65 (H-2), 4.92 (OCH₂Ph) | 166.1 (C=O), 136.4 (C-Ar) |

| Dimethylamino-methyl | 3.12 (N(CH₃)₂), 6.32 (H-5) | 52.3 (N(CH₃)₂), 165.8 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.